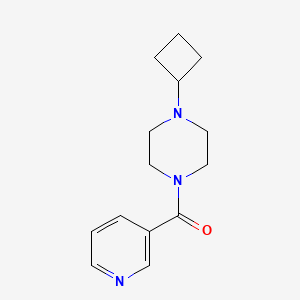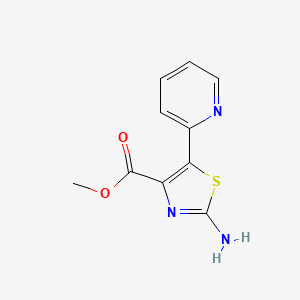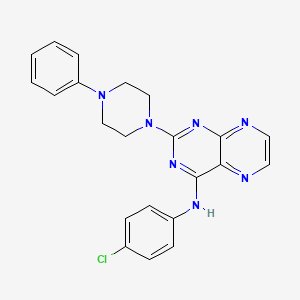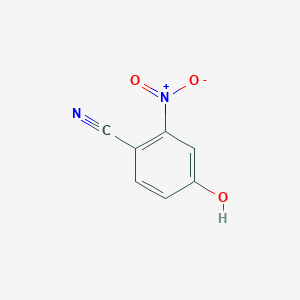
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide (NO) scavenger that can bind to NO and prevent its biological effects.
Mechanism of Action
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide acts as a NO scavenger by binding to NO and preventing its biological effects. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. This compound binds to NO and forms a stable complex, preventing NO from reacting with other molecules and exerting its biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of reactive oxygen species (ROS) and cytokines in macrophages and endothelial cells. In vivo studies have shown that this compound can reduce blood pressure in hypertensive rats and protect against ischemia-reperfusion injury in the heart and brain.
Advantages and Limitations for Lab Experiments
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for NO and can be used at low concentrations. However, this compound also has some limitations. It can react with other molecules besides NO, leading to false-positive results. It can also interfere with the activity of enzymes that produce or consume NO, leading to potential artifacts.
Future Directions
There are several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide research. One direction is to investigate the role of this compound in cancer therapy. This compound has been shown to enhance the cytotoxicity of chemotherapy drugs in cancer cells by inhibiting the production of ROS. Another direction is to develop this compound analogs with improved selectivity and potency for NO scavenging. This compound analogs could be used as therapeutic agents for various diseases associated with excessive NO production.
Synthesis Methods
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of indole-2-carboxylic acid with thionyl chloride to form 2-chloroindole-3-carboxylic acid. The second step involves the reaction of 2-chloroindole-3-carboxylic acid with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine in the presence of triethylamine to form this compound.
Scientific Research Applications
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a NO scavenger to investigate the role of NO in various biological processes, including cardiovascular diseases, cancer, and inflammation. This compound has also been used as a spin trap for electron paramagnetic resonance (EPR) spectroscopy to investigate the kinetics and mechanisms of radical reactions.
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(16-10-13-4-1-2-5-15(13)21-16)19-11-17(14-6-9-24-12-14)22-8-3-7-20-22/h1-10,12,17,21H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFFADAXAMHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)




![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)



![2-[2-(furan-2-carbonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl]phenol](/img/structure/B2440539.png)
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)


![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)